molecular formula C₁₆H₁₈Br₄O₃ B1153820 (R,cis) Decamethinic Anhydride

(R,cis) Decamethinic Anhydride

Cat. No.: B1153820
M. Wt: 577.93
Attention: For research use only. Not for human or veterinary use.
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Description

(R,cis)-Decamethinic Anhydride is a stereospecific cyclic anhydride structurally related to pyrethroid insecticides, particularly Deltamethrin. It is derived from (1R,cis)-Decamethrinic Acid (CAS 53179-78-5), a cyclopropane carboxylic acid with brominated substituents . The anhydride forms via intramolecular dehydration of two carboxylic acid groups, a process facilitated by its cis-configured cyclopropane ring . Its molecular structure includes a dibromovinyl group and a dimethylcyclopropane core, contributing to its stability and bioactivity. The compound is critical in synthesizing Deltamethrin derivatives, which are widely used in agrochemical applications due to their insecticidal properties .

Properties

Molecular Formula

C₁₆H₁₈Br₄O₃

Molecular Weight

577.93

Synonyms

(1R,3R)-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Anhydride;  Bacisthemic Anhydride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Anhydrides

Structural and Stereochemical Differences
Compound Molecular Formula CAS Number Key Structural Features Configuration
(R,cis)-Decamethinic Anhydride C₁₆H₁₈Br₄O₃ 117858-55-6 Dibromovinyl, dimethylcyclopropane, anhydride R,cis
Dodecylsuccinic Anhydride C₁₆H₂₆O₃ 173294-69-4 Linear dodecenyl chain, succinic anhydride Non-cyclic
Maleic Anhydride C₄H₂O₃ 108-31-2 Simple cyclic dienophile Planar
cis-Cyclobutane-1,2-dicarboxylic Anhydride C₆H₆O₃ N/A Cyclobutane core, ester groups cis
  • (R,cis)-Decamethinic Anhydride is distinguished by its brominated cyclopropane ring, which enhances electrophilic reactivity and steric hindrance compared to linear or non-halogenated analogs .
  • Dodecylsuccinic Anhydride features a long alkyl chain, making it hydrophobic and suitable for polymer modifications (e.g., epoxy resins) .
  • Maleic Anhydride lacks halogenation and cyclopropane rings, rendering it highly reactive in Diels-Alder reactions but less stable under biological conditions .

Reactivity Comparison :

  • Bromine atoms in (R,cis)-Decamethinic Anhydride increase its electrophilicity, enabling nucleophilic attacks in esterification or amidation reactions.
  • Maleic Anhydride undergoes rapid polymerization or hydrolysis, whereas (R,cis)-Decamethinic Anhydride's steric bulk slows such reactions, enhancing its utility in controlled syntheses .

Research Findings and Performance Data

  • Thermal Stability : (R,cis)-Decamethinic Anhydride degrades above 290°C, outperforming maleic anhydride (degradation ~200°C) due to its halogenated structure .
  • Biological Activity : In Deltamethrin synthesis, the (R,cis) configuration results in 10-fold higher insecticidal potency compared to trans isomers .
  • Stereochemical Purity : Cis-configured cyclic anhydrides achieve >95% purity in HPLC, critical for regulatory compliance in agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing enantiomerically pure (R,cis)-decamethinic anhydride, and how can stereochemical fidelity be validated?

  • Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or resolving agents. For example, asymmetric Diels-Alder reactions using chiral Lewis acids (e.g., BINOL-derived catalysts) can yield the cis-configuration. Stereochemical validation requires combined techniques:

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm cis/trans geometry .
  • X-ray crystallography : Resolve absolute configuration .
  • Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiopurity .

Q. How can the thermal stability of (R,cis)-decamethinic anhydride be experimentally determined under varying conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Key parameters include:

  • Decomposition onset temperature (TdT_d) and enthalpy change (ΔH\Delta H).
  • Kinetic studies (e.g., Kissinger method) to model degradation pathways .
  • Compare results with computational models (e.g., DFT calculations) to validate stability trends .

Q. What analytical techniques are critical for distinguishing (R,cis)-decamethinic anhydride from its diastereomers or structural analogs?

  • Methodological Answer :

  • Vibrational spectroscopy : FT-IR or Raman to identify anhydride-specific carbonyl stretches (~1850 cm1^{-1}) and cis/trans isomer differences .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .
  • Polarimetry : Measure optical rotation to differentiate enantiomers .

Advanced Research Questions

Q. How can reaction kinetics be systematically studied to resolve contradictions in reported catalytic efficiencies for (R,cis)-decamethinic anhydride synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading, solvent polarity) .
  • In-situ monitoring : Employ techniques like ReactIR or NMR to track intermediate formation and rate constants .
  • Statistical validation : Apply ANOVA or Bayesian analysis to reconcile discrepancies in literature data .

Q. What strategies mitigate racemization during large-scale purification of (R,cis)-decamethinic anhydride?

  • Methodological Answer :

  • Low-temperature crystallization : Use chiral co-crystals or additives to suppress thermal racemization .
  • Chromatographic optimization : Employ simulated moving bed (SMB) chromatography with chiral stationary phases .
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline polarimetry) to detect enantiomeric excess (eeee) shifts .

Q. How can computational modeling guide the design of novel derivatives of (R,cis)-decamethinic anhydride with enhanced reactivity?

  • Methodological Answer :

  • Molecular docking : Predict steric and electronic interactions with target substrates (e.g., enzymes or polymers) .
  • Transition state analysis : Use DFT or ab initio methods to optimize reaction pathways and activation barriers .
  • QSAR modeling : Corrogate structural modifications (e.g., substituent effects) with experimental reactivity data .

Data Analysis and Reporting Guidelines

  • Contradiction resolution : Cross-validate datasets using orthogonal techniques (e.g., HPLC vs. NMR for eeee determination) and report confidence intervals .
  • Reproducibility : Document synthetic protocols with granular detail (e.g., solvent batch, humidity control) per evidence-based standards .

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